Potassium phosphate, tribasic, heptahydrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tripotassium phosphate heptahydrate. This designation reflects the presence of three potassium cations, one phosphate anion, and seven water molecules in the compound's structure. The International Union of Pure and Applied Chemistry name specifically identifies the compound as tripotassium;phosphate;heptahydrate, emphasizing the discrete ionic components and hydration state.

The compound possesses numerous recognized synonyms that reflect different naming conventions and historical usage patterns. Primary synonyms include this compound and tribasic potassium phosphate heptahydrate. Additional systematic names encompass phosphoric acid, tripotassium salt, heptahydrate, which emphasizes the acid-base relationship in the compound's formation. The chemical databases also recognize alternative designations such as potassium phosphate tribasic heptahydrate and potassium phosphate heptahydrate.

Properties

IUPAC Name |

tripotassium;phosphate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.7H2O/c;;;1-5(2,3)4;;;;;;;/h;;;(H3,1,2,3,4);7*1H2/q3*+1;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNBGETWKBUTEL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

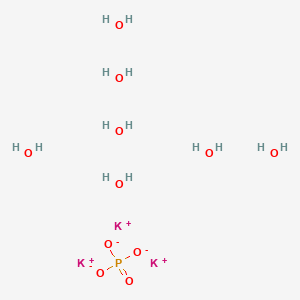

O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14K3O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177308 | |

| Record name | Potassium phosphate, tribasic, heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22763-02-6 | |

| Record name | Potassium phosphate, tribasic, heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022763026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, tribasic, heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC, HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3228N20RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Neutralization of Phosphoric Acid with Potassium Hydroxide

The classical and most widely used method to prepare potassium phosphate, tribasic, heptahydrate is the neutralization reaction between phosphoric acid (H₃PO₄) and potassium hydroxide (KOH):

$$

\text{H}3\text{PO}4 + 3 \text{KOH} \rightarrow \text{K}3\text{PO}4 + 3 \text{H}_2\text{O}

$$

- Process: Phosphoric acid is gradually added to a potassium hydroxide solution under controlled stirring and temperature to ensure complete neutralization.

- Conditions: Typically carried out at moderate temperatures with continuous stirring.

- Post-reaction: The resulting solution is evaporated and cooled to crystallize the heptahydrate form.

- Industrial scale: This method is favored industrially due to the availability of raw materials and simplicity of the process.

Reaction of Urea Phosphate with Potassium Hydroxide

A more recent and efficient preparation method involves reacting urea phosphate with potassium hydroxide:

- Reaction ratio: Urea phosphate and potassium hydroxide are reacted in a molar ratio of approximately 1:2.95 to 3.05.

- Reaction conditions: Temperature is maintained between 40–80 °C, with stirring at about 30 revolutions per minute (r/min).

- Duration: The reaction proceeds for 30 to 90 minutes.

- Advantages: This process has lower energy consumption, shorter reaction pathways, and reduced production costs compared to traditional methods.

- Crystallization: After reaction, the product slurry is cooled to below 35 °C to crystallize this compound. The crystals are then separated by centrifugation and dried at approximately 90 °C.

Detailed Process Parameters and Data

| Step | Parameter | Value/Range | Notes |

|---|---|---|---|

| Reactants ratio | Urea phosphate : KOH (molar) | 1 : 2.95–3.05 | Critical for product purity |

| Reaction temperature | °C | 40–80 | Maintained for optimal reaction rate |

| Stirring speed | r/min | 30 | Ensures homogeneity |

| Reaction time | minutes | 30–90 | Depends on scale and conditions |

| Crystallization temperature | °C | ≤ 35 | Cooling to induce crystallization |

| Drying temperature | °C | ~90 | Removes residual moisture |

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Limitations |

|---|---|---|

| Neutralization of H₃PO₄ with KOH | Simple, widely used, raw materials readily available | Requires careful pH control and crystallization steps |

| Urea phosphate + KOH reaction | Lower energy consumption, shorter process, cost-effective | Requires urea phosphate availability, more complex reaction control |

The urea phosphate route offers economic and environmental benefits due to its milder conditions and shorter process time, making it attractive for modern industrial production.

Research Findings and Quality Control

- Purity: The product obtained via the urea phosphate method meets phosphoric acid technical grade standards with potassium phosphate content exceeding 99.8% by mass.

- pH: The aqueous solution pH of the product is approximately 11.9, consistent with strong basicity.

- Crystallinity: Controlled cooling and drying ensure formation of the heptahydrate crystalline phase, which is important for stability and solubility properties.

- By-products: The urea phosphate method generates carboxamide (urea) as a byproduct in aqueous solution, which can be recycled back into the process, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

Potassium phosphate, tribasic, heptahydrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can act as a base in redox reactions.

Substitution: It is used as a base in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection of BOC Amines: Catalyzed by this compound under microwave conditions.

Cross-Coupling Reactions: Used as a base in the cross-coupling reactions of aryl halides with terminal alkynes and phenols.

Major Products Formed

Deprotected Amines: From the deprotection of BOC amines.

Diaryl Ethers: From nucleophilic aromatic substitution reactions involving phenol mesylates.

Scientific Research Applications

Scientific Research Applications

Potassium phosphate, tribasic, heptahydrate is employed in numerous scientific research contexts:

Chemistry

- Buffering Agent: It is widely used to maintain pH levels in biochemical experiments.

- Organic Synthesis: Acts as a base in various organic reactions, facilitating nucleophilic substitutions and deprotection of amines.

Biology

- Protein Isolation: Utilized in lysis buffers for extracting proteins from cells.

- Cell Culture Media: Serves as a nutrient source for cell cultures and microbial growth.

Medicine

- Electrolyte Replenishment: Commonly used in clinical settings to correct hypophosphatemia and replenish potassium levels.

- Buffer Solutions: Employed in the formulation of stable phosphate buffer solutions for various medical applications.

Industry

- Food Additive: Functions as an emulsifier and stabilizer in processed foods.

- Fertilizers: Acts as a source of potassium and phosphorus for plant growth.

Case Studies

Case Study 1: Protein Isolation

A study demonstrated the effectiveness of potassium phosphate in lysis buffers for isolating proteins from Gram-positive bacteria. The results indicated that the compound significantly improved protein yield and purity compared to other buffers.

Case Study 2: Clinical Applications

Research focused on potassium phosphate injections for correcting hypophosphatemia showed significant improvements in serum phosphorus levels among both adult and pediatric patients. Careful monitoring was emphasized to avoid complications like hyperkalemia.

Mechanism of Action

Potassium phosphate, tribasic, heptahydrate exerts its effects primarily through its strong basicity. It acts as a proton acceptor in various chemical reactions, facilitating deprotonation and nucleophilic substitution processes. Additionally, it plays a role in buffering acid-base equilibrium and influencing calcium levels .

Comparison with Similar Compounds

Similar Compounds

- Monopotassium Phosphate (KH₂PO₄)

- Dipotassium Phosphate (K₂HPO₄)

- Trisodium Phosphate (Na₃PO₄)

- Triammonium Phosphate ((NH₄)₃PO₄)

Uniqueness

Potassium phosphate, tribasic, heptahydrate is unique due to its high solubility in water, strong basicity, and ability to act as a non-nucleophilic base in organic synthesis. Unlike its sodium and ammonium counterparts, it is more commonly used in applications requiring a strong, non-nucleophilic base .

Biological Activity

Potassium phosphate, tribasic, heptahydrate (K₃PO₄·7H₂O) is a white crystalline compound widely used in various biological and pharmaceutical applications. This compound serves as a source of potassium and phosphate ions, which are essential for numerous physiological processes. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | K₃PO₄·7H₂O |

| Molecular Weight | 338.37 g/mol |

| Appearance | White tetragonal crystals |

| Density | 2.5 g/cm³ |

| Solubility | Highly soluble in water |

| pH (1% aqueous solution) | 11.9 |

Structural Characteristics

The compound consists of three potassium ions (K⁺), one phosphate group (PO₄³⁻), and seven water molecules. Its high solubility in water makes it effective in biological systems where rapid ion exchange is necessary.

Role in Metabolism

Potassium phosphate plays a crucial role in cellular metabolism by participating in energy transfer through adenosine triphosphate (ATP) synthesis. Phosphate groups are integral to ATP, which is vital for energy storage and transfer within cells. Additionally, potassium ions are essential for maintaining cellular osmotic balance and membrane potential.

Therapeutic Applications

- Electrolyte Replenishment : Potassium phosphate is commonly used in clinical settings to correct hypophosphatemia (low phosphate levels) and to replenish potassium levels in patients receiving parenteral nutrition .

- Acid-Base Balance : It helps maintain acid-base homeostasis by acting as a buffer in physiological fluids .

- Renal Function Support : In patients with renal dysfunction, potassium phosphate can assist in managing electrolyte imbalances .

Case Studies

- A study highlighted the effectiveness of potassium phosphate injections in correcting hypophosphatemia in both adult and pediatric populations. The findings indicated significant improvements in serum phosphorus levels following treatment .

- Research on the use of potassium phosphate in parenteral nutrition demonstrated its safety and efficacy for patients over 12 years of age, emphasizing the need for careful monitoring of serum electrolytes during administration to prevent complications such as hyperkalemia .

Safety and Toxicology

Despite its beneficial uses, potassium phosphate can pose risks if not administered correctly:

Q & A

Q. How can researchers prepare stable buffer solutions using potassium phosphate tribasic heptahydrate, and what factors influence pH calibration?

Methodological Answer: Buffer solutions are prepared by combining tribasic potassium phosphate (K₃PO₄·7H₂O) with monobasic (KH₂PO₄) or dibasic (K₂HPO₄) forms to achieve the desired pH. For example, a pH range of 7.0–12.0 can be achieved by adjusting the molar ratio of tribasic to monobasic phosphate. Use a calibrated pH meter with temperature compensation, as phosphate buffer pH is temperature-sensitive. Validate buffer stability via repeated measurements over 24–48 hours under experimental conditions (e.g., temperature, ionic strength) .

Q. What safety protocols are critical when handling potassium phosphate tribasic heptahydrate in laboratory settings?

Methodological Answer: Implement engineering controls (e.g., fume hoods for powder handling) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to its corrosive properties. Emergency eyewash stations and showers must be accessible. Conduct regular risk assessments using Safety Data Sheets (SDS), which highlight respiratory protection (NIOSH-approved masks) for aerosol-prone procedures .

Q. How does the hydration state of potassium phosphate tribasic heptahydrate affect its solubility and reactivity in aqueous solutions?

Methodological Answer: The heptahydrate form (K₃PO₄·7H₂O) exhibits higher solubility in water compared to anhydrous or monohydrate forms due to lattice water facilitating dissolution. Solubility can be quantified gravimetrically: dissolve a known mass in deionized water at 25°C, filter undissolved residue, and evaporate the filtrate to determine saturation concentration. Reactivity studies should account for hydration-dependent alkalinity, as the heptahydrate releases OH⁻ ions in solution .

Q. What analytical techniques are suitable for verifying the purity of potassium phosphate tribasic heptahydrate?

Methodological Answer: Use thermogravimetric analysis (TGA) to confirm hydration state by measuring mass loss at 100–200°C (attributed to water evaporation). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies potassium and phosphate ions, while ion chromatography detects impurities like chloride or sulfate. Cross-reference results with USP/NF standards for pharmaceutical-grade validation .

Q. How is potassium phosphate tribasic heptahydrate utilized in microbial culture media, and what concentration ranges are optimal?

Methodological Answer: It serves as a buffering agent and phosphate source in microbial growth media (e.g., for Clostridium thermocellum). Typical concentrations range from 1–5 g/L, adjusted based on microbial tolerance to alkaline pH. For example, in ethanol production studies, 1.8 g/L dibasic trihydrate and 1.43 g/L monobasic forms are combined to maintain pH 7.0. Validate growth via optical density (OD600) and metabolite profiling .

Advanced Research Questions

Q. What crystallographic methods elucidate the structural dynamics of potassium phosphate tribasic heptahydrate under varying environmental conditions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves the orthorhombic crystal system (space group Pnma) of K₃PO₄·7D₂O (deuterated analog), revealing hydrogen-bonding networks between phosphate tetrahedra and water molecules. For stability studies, perform variable-temperature XRD to observe phase transitions or hydrate decomposition at >40°C. Pair with Raman spectroscopy to track O–H/D vibrational shifts .

Q. How do environmental factors (humidity, temperature) influence the hydrate stability of potassium phosphate tribasic heptahydrate?

Methodological Answer: Conduct controlled humidity experiments using dynamic vapor sorption (DVS) to measure water adsorption/desorption isotherms. At 25°C and >80% relative humidity, the heptahydrate may deliquesce, while at <30% humidity, partial dehydration to lower hydrates occurs. Differential scanning calorimetry (DSC) quantifies enthalpy changes during dehydration events, correlating with TGA mass loss profiles .

Q. What role does isotopic substitution (e.g., deuterated water) play in studying potassium phosphate tribasic heptahydrate’s structural properties?

Methodological Answer: Deuterated analogs (K₃PO₄·7D₂O) enhance neutron diffraction studies by reducing incoherent scattering from hydrogen, improving resolution of oxygen-deuterium bonds. This is critical for mapping proton positions in hydrogen-bonded networks. Isotopic labeling also aids in tracking water molecule mobility via quasi-elastic neutron scattering (QENS) .

Q. How can researchers mitigate phosphate-induced precipitation of metal ions in complex biological solutions?

Methodological Answer: In solutions containing Ca²⁺ or Mg²⁺, tribasic phosphate may form insoluble precipitates (e.g., Ca₃(PO₄)₂). To prevent this, add chelating agents like EDTA (1–10 mM) or citrate buffers. Monitor ion concentrations using atomic absorption spectroscopy (AAS) and adjust pH to <7.0 to reduce phosphate ionization. Computational modeling (e.g., PHREEQC) predicts saturation indices for precipitate formation .

Q. What advanced spectroscopic techniques characterize the interaction between potassium phosphate tribasic heptahydrate and biomolecules in buffered systems?

Methodological Answer: Use ³¹P nuclear magnetic resonance (NMR) to monitor phosphate speciation (e.g., HPO₄²⁻ vs. PO₄³⁻) as a function of pH. Pair with Fourier-transform infrared (FTIR) spectroscopy to identify shifts in P–O stretching modes (950–1100 cm⁻¹) upon binding to proteins or nucleic acids. Surface plasmon resonance (SPR) quantifies binding kinetics in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.